An In-Depth Technical Guide to 2,4-Dimethoxypyridine: Chemical Properties and Structure
An In-Depth Technical Guide to 2,4-Dimethoxypyridine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 2,4-dimethoxypyridine, a versatile heterocyclic compound with significant applications in pharmaceutical and agrochemical research and development.
Core Chemical Properties
2,4-Dimethoxypyridine is a colorless liquid at room temperature.[1] It is a derivative of pyridine with two methoxy groups substituted at the 2 and 4 positions, which enhance its reactivity and solubility in organic solvents.[1] This compound serves as a key intermediate in the synthesis of a variety of more complex molecules.[1]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₇H₉NO₂ | [1] |
| Molecular Weight | 139.15 g/mol | [1] |
| Boiling Point | 201.4 °C at 760 mmHg | [2] |
| Appearance | Colorless liquid | [1] |
| CAS Number | 18677-43-5 | [1] |
Structural Information
The structure of 2,4-dimethoxypyridine is characterized by a pyridine ring with methoxy groups at positions 2 and 4. This substitution pattern influences the electron density of the pyridine ring, making it susceptible to various chemical transformations.
| Identifier | Value |
| SMILES | COc1cc(OC)ccn1 |
| InChI | InChI=1S/C7H9NO2/c1-9-6-3-4-8-7(5-6)10-2/h3-5H,1-2H3 |
Synthesis and Reactivity
2,4-Dimethoxypyridine can be synthesized through various methods, often involving the substitution of corresponding chloro- or hydroxy-pyridines. A common precursor for similar pyridine derivatives is 2,4-dihydroxypyridine. While a direct protocol for 2,4-dimethoxypyridine is not detailed in the provided search results, a general approach involves the reaction of a di-substituted pyridine with a methoxide source. For instance, the synthesis of 2,4-dibromopyridine has been achieved by heating 2,4-dihydroxypyridine with phosphorus oxybromide.[3] A subsequent nucleophilic substitution with sodium methoxide could potentially yield 2,4-dimethoxypyridine.
The reactivity of 2,4-dimethoxypyridine is characterized by the electron-donating nature of the methoxy groups, which activates the pyridine ring towards electrophilic substitution. The nitrogen atom in the ring also retains its basic character and can participate in reactions as a nucleophile or a base.
Experimental Protocols
General Synthesis of a Methoxypyridine Derivative (Illustrative)
The following is an illustrative protocol for a nucleophilic substitution to introduce a methoxy group onto a pyridine ring, based on the synthesis of a related compound. This should be adapted and optimized for the specific synthesis of 2,4-dimethoxypyridine.
Caption: Illustrative workflow for the synthesis of 2,4-dimethoxypyridine.
Procedure:
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To a solution of 2,4-dichloropyridine in an appropriate solvent such as methanol or an inert solvent like dioxane, add a solution of sodium methoxide in methanol.
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Heat the reaction mixture to reflux and monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).
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Upon completion, cool the reaction mixture to room temperature and quench with water.
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Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by vacuum distillation or column chromatography to obtain pure 2,4-dimethoxypyridine.
Spectroscopic Data
Specific experimental spectra for 2,4-dimethoxypyridine were not found in the search results. The following are expected characteristic features based on the analysis of related compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and the protons of the two methoxy groups. The chemical shifts of the ring protons will be influenced by the electron-donating methoxy groups.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display signals for the five carbons of the pyridine ring and the two carbons of the methoxy groups. The carbons attached to the methoxy groups (C2 and C4) will be shifted to a higher field compared to unsubstituted pyridine.
IR Spectroscopy
The infrared spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the methyl groups, C=N and C=C stretching vibrations of the pyridine ring, and C-O stretching of the methoxy groups.
Mass Spectrometry
The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of 2,4-dimethoxypyridine (m/z = 139). Fragmentation patterns would likely involve the loss of methyl groups or the entire methoxy groups.[4][5]
Applications in Research and Development
2,4-Dimethoxypyridine is a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Its structural features allow for the construction of more complex, biologically active molecules.[1] It has been utilized in the development of anti-inflammatory and analgesic drugs, as well as herbicides and fungicides.[1] The presence of the two methoxy groups can also be exploited in material science for the development of novel polymers and coatings.[1]
Caption: Application areas of 2,4-dimethoxypyridine.

